Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate
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Overview
Description
Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate is a complex organic compound featuring a benzoate ester linked to a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the piperidine derivative, which is then coupled with a benzoate ester. Key steps include:
Formation of the Piperidine Derivative: This involves the reaction of aniline with a suitable carbamoyl chloride to form the carbamoyl aniline intermediate.
Coupling Reaction: The carbamoyl aniline is then reacted with a benzoate ester under conditions that promote nucleophilic substitution, often using a base such as triethylamine.
Final Esterification: The intermediate product is then esterified with methanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable building block.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structure is similar to many bioactive molecules, making it useful in drug discovery and development.
Medicine
Medicinally, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoate ester may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate: This compound is unique due to its specific substitution pattern and functional groups.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-carboxylate share structural similarities but differ in their functional groups and reactivity.
Benzoate Esters: Methyl benzoate and ethyl benzoate are simpler esters that lack the piperidine moiety, resulting in different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring with a benzoate ester, providing a versatile scaffold for further chemical modifications and potential biological activities.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential medical applications
Properties
IUPAC Name |
methyl 2-[2-(5-carbamoyl-2-piperidin-1-ylanilino)-2-oxoethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-22(28)17-8-4-3-7-15(17)14-20(26)24-18-13-16(21(23)27)9-10-19(18)25-11-5-2-6-12-25/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H2,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLQKDZBSPBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)C(=O)N)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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